Phenylmethanesulfinamide

Description

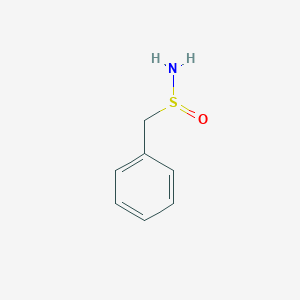

Structure

3D Structure

Properties

IUPAC Name |

phenylmethanesulfinamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c8-10(9)6-7-4-2-1-3-5-7/h1-5H,6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDZTPQQLLBYRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112599-81-2 | |

| Record name | phenylmethanesulfinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Reaction Mechanisms of Phenylmethanesulfinamide

Nucleophilic Characteristics of the Sulfinamide Nitrogen and Sulfur Atoms

The sulfinamide functional group contains both a nitrogen and a sulfur atom, each with the potential for nucleophilic reactivity. The nitrogen atom in sulfinamides is considered relatively nucleophilic, a characteristic that is harnessed in various synthetic applications. nih.gov This nucleophilicity allows sulfinamides to form stable imine-like adducts with carbonyl compounds. nih.govacs.org This reactivity is a cornerstone of the well-known Ellman's sulfinamide chemistry for the asymmetric synthesis of amines. nih.gov

While the nitrogen is often the primary site of nucleophilic attack, the sulfur atom can also exhibit nucleophilic character, particularly in reactions involving cleavage of the N-S bond. For instance, the cleavage of the sulfenamide (B3320178) bond in prodrugs is initiated by a nucleophilic attack of a thiolate species on the sulfur atom. ku.edu Although sulfenamides and sulfinamides are distinct, this highlights the potential for sulfur to act as an electrophilic site for nucleophilic attack in related structures.

Electrophilic Transformations Involving the Sulfinamide Moiety

The sulfinamide moiety also possesses electrophilic character, primarily centered at the sulfur atom of the S=O bond. nih.govacs.org This electrophilicity is exploited in acid-catalyzed crossover reactions where two different sulfinamides exchange their substituents. nih.govacs.org The proposed mechanism involves the nucleophilic nitrogen of one sulfinamide attacking the electrophilic sulfur of another. nih.gov

Furthermore, sulfinylamines, which are related to sulfinamides, serve as versatile electrophilic sulfur sources in cobalt-catalyzed enantioselective reductive arylation and alkenylation reactions to synthesize enantiopure sulfinamides. researchgate.net This demonstrates the utility of the sulfinyl group as an electrophilic partner in carbon-sulfur bond-forming reactions. The development of methods for the synthesis of sulfinamides often involves the in situ generation of a sulfinyl chloride intermediate, a highly electrophilic species that is then trapped by a nitrogen nucleophile. acs.org

Palladium-Catalyzed Reactions with Phenylmethanesulfinamide Derivatives

Palladium catalysis has enabled a variety of powerful transformations involving sulfinamides. One of the most significant is the C-N cross-coupling of sulfinamides with aryl halides to produce N-aryl sulfinamides. organic-chemistry.org These reactions, often utilizing ligands like tBuXPhos, proceed with high efficiency and, crucially, without racemization of chiral sulfinamides. organic-chemistry.org The addition of a small amount of water can significantly improve the reaction yields, likely by enhancing the solubility of the inorganic base used. organic-chemistry.org

Conversely, palladium catalysis can also be used to synthesize sulfinamides from aryl and alkenyl (pseudo)halides and N-sulfinylamines. nih.govcore.ac.uknih.govacs.org This method is notable for its mild reaction conditions and high functional group tolerance, avoiding the need for highly reactive preformed organometallic reagents. nih.govcore.ac.uknih.govorganic-chemistry.org

Below is a table summarizing typical conditions for palladium-catalyzed reactions involving sulfinamides.

| Reaction Type | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |

| C-N Cross-Coupling | Pd₂(dba)₃ | tBuXPhos | NaOH | Toluene/H₂O | 90 |

| Sulfinamide Synthesis | SPhos Pd G3 | - | HCO₂Cs | 1,4-Dioxane | 75 |

Gold-Catalyzed Reactivity in Sulfinamide-Related Systems

Gold catalysts have also been employed in reactions involving sulfur-nitrogen compounds, showcasing unique reactivity. While direct gold-catalyzed reactions with phenylmethanesulfinamide are less common, related systems provide insight into potential transformations. For instance, gold catalysts have been used for the intermolecular hydroamination of allenes with sulfonamides to produce N-allylic sulfonamides. nih.gov

More pertinent to sulfinamide chemistry is the gold(I)-catalyzed sulfination of aryl boronic acids, which proceeds through a mechanism involving gold(I)-heteroatom bonds to form sulfinate anions. nih.gov These sulfinate intermediates can then be further elaborated to sulfonamides. nih.gov This highlights a potential pathway where gold catalysis could be used to generate precursors to sulfinamides. Additionally, gold-catalyzed reactions between sulfenamides and terminal alkynes proceed via cis-insertion of the alkyne into the N–S bond, a reaction initiated by the nucleophilic attack of the sulfenamide nitrogen on the gold-activated alkyne. x-mol.com

Mechanistic Elucidation of Sulfinamide Transformations

Understanding the mechanisms of sulfinamide reactions is crucial for optimizing existing methods and developing new synthetic strategies. Various experimental techniques have been employed to probe these reaction pathways.

Isotope labeling experiments are a powerful tool for elucidating reaction mechanisms. In the context of sulfinamide synthesis, isotope labeling with H₂¹⁸O has been used to determine the origin of the oxygen atom in the sulfinamide product. nih.gov These experiments revealed that the oxygen atom can originate from both water and molecular oxygen, indicating a complex oxidation pathway. nih.gov While specific deuterium-labeling experiments on phenylmethanesulfinamide were not found in the provided search results, this methodology is broadly applicable to studying hydrogen transfer steps in its reactions.

Transition State Analysis in Stereoselective Reactions of Phenylmethanesulfinamide Derivatives

The stereochemical outcome of reactions employing chiral auxiliaries, such as derivatives of phenylmethanesulfinamide, is intrinsically governed by the relative energies of the diastereomeric transition states. A comprehensive analysis of these transition states, often through computational methods like Density Functional Theory (DFT), provides profound insights into the origins of stereoselectivity. In the context of reactions involving N-sulfinyl imines, which are readily derived from phenylmethanesulfinamide, the chiral sulfur center plays a pivotal role in directing the approach of a nucleophile to the imine's prochiral face.

Detailed computational studies on analogous N-sulfinyl imines have elucidated the key structural features of the transition states that dictate the observed diastereoselectivity. nih.gov These analyses reveal that the relative stabilities of competing transition states are the primary determinant of the product's diastereomeric ratio.

Research Findings from Computational Studies

In a notable study investigating the addition of sulfur ylides to chiral N-sulfinyl imines, DFT calculations were employed to map the energy profiles of the reaction pathways. The findings indicate that the ring closure of the intermediate betaines is a rapid and irreversible step. Consequently, the diastereomeric ratio of the final aziridine (B145994) products is established during the initial nucleophilic addition of the ylide to the imine. The relative energies of the transition states for the Re and Si face additions (ΔΔE‡) were found to be the determining factor for the experimental diastereomeric ratios. nih.gov

The configuration of the N-sulfinyl sulfur atom was identified as the dominant factor in directing the nucleophilic attack. Specifically, an (S)-configuration at the sulfur atom preferentially directs the nucleophile to the Si face of the imine, while an (R)-configuration directs it to the Re face. This stereocontrol is attributed to a significant, favorable intramolecular interaction between the sulfinyl oxygen and the iminyl hydrogen in the preferred transition state geometry. nih.gov

The substituent on the imine carbon also contributes as a secondary directing group through steric and electrostatic interactions with the approaching nucleophile. When the directing effects of the N-sulfinyl group and the C-substituent are aligned, exceptionally high levels of diastereoselectivity can be achieved. nih.gov

Data from Transition State Analysis

The following table presents data from a computational study on a model system, illustrating the correlation between the calculated relative transition state energies and the experimentally observed diastereomeric ratios in the addition of a sulfur ylide to a chiral N-sulfinyl imine.

| Imine Reactant | Facial Addition | Calculated Relative Transition State Energy (ΔΔE‡, kcal/mol) | Predicted Diastereomeric Ratio | Experimental Diastereomeric Ratio |

|---|---|---|---|---|

| Imine with (S)-Sulfur and D-mannitol-derived C-substituent | Si-face attack | 0.0 | >99:1 | >99:1 |

| Re-face attack | +3.5 | |||

| Imine with (S)-Sulfur and achiral cyclohexyl C-substituent | Si-face attack | 0.0 | 96:4 | 91:9 |

| Re-face attack | +1.8 |

This table is based on data from analogous N-tert-butanesulfinyl imine systems as a model for Phenylmethanesulfinamide derivatives. nih.gov

The data clearly demonstrates that the transition state leading to the major diastereomer is significantly lower in energy. The difference in activation energies (ΔΔE‡) between the two competing pathways directly correlates with the observed high diastereoselectivity. The proposed transition state models, often resembling a chair-like conformation, incorporate chelation between a metal cation and the sulfinyl oxygen and the nitrogen atom of the imine, further rigidifying the structure and amplifying the steric and electronic directing effects of the chiral sulfinyl group. beilstein-journals.org Such analyses are crucial for the rational design of stereoselective syntheses utilizing phenylmethanesulfinamide and its derivatives as chiral auxiliaries.

Advanced Structural Analysis and Computational Characterization of Phenylmethanesulfinamide

X-ray Crystallographic Studies for Solid-State Structure Elucidation

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method involves directing a beam of X-rays onto a single crystal of the substance. The crystal diffracts the X-rays into a unique pattern of spots, and by analyzing the positions and intensities of these spots, a detailed model of the electron density within the crystal can be constructed. msu.edu From this model, the exact positions of atoms, their chemical bonds, and intermolecular interactions can be elucidated. nih.govmsu.edu

Despite the power of this technique, a search of the available scientific literature did not yield specific X-ray crystallographic data for Phenylmethanesulfinamide. Consequently, detailed information regarding its solid-state structure, such as unit cell parameters, space group, and precise bond lengths and angles determined by X-ray diffraction, is not publicly available at this time. The determination of such a structure would require experimental analysis of a suitable single crystal of the compound. nih.gov

Advanced Spectroscopic Characterization Techniques

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides valuable insights into the functional groups and bonding arrangements within a molecule. nih.gov FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes, while FT-Raman spectroscopy measures the inelastic scattering of laser photons. researchgate.net These techniques are complementary, as a vibrational mode's activity in IR or Raman depends on changes in the molecule's dipole moment or polarizability, respectively. researchgate.net

For Phenylmethanesulfinamide, one would expect to observe characteristic vibrational frequencies corresponding to its constituent functional groups. A general prediction of these bands is presented in the table below, based on established frequency ranges for similar chemical moieties. uc.eduvscht.cz

Table 1: Predicted Characteristic Vibrational Frequencies for Phenylmethanesulfinamide

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3550-3060 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic, CH₂) | Stretching | 3000-2850 |

| S=O (Sulfoxide) | Stretching | ~1050 |

| C=C (Aromatic) | Ring Stretching | 1600-1475 |

| N-H (Amide) | Bending | 1640-1550 |

Note: These are generalized frequency ranges. Actual experimental values may vary.

A comprehensive literature search did not uncover specific, experimentally recorded or computationally calculated FT-IR or FT-Raman spectral data for Phenylmethanesulfinamide. Therefore, a detailed assignment of vibrational modes based on published research findings cannot be provided.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and stereochemical relationships of atoms can be determined.

A detailed search for experimental ¹H and ¹³C NMR data for Phenylmethanesulfinamide did not yield specific chemical shift assignments from peer-reviewed sources. To perform a stereochemical assignment, one would need to acquire and analyze these spectra, which would reveal the chemical environment of each proton and carbon atom within the molecule.

Quantum Chemical Studies and Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.gov It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties, offering a theoretical complement to experimental data. nih.govyoutube.com

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.govedu.krd A smaller gap generally suggests higher reactivity. wikipedia.org

Specific DFT calculations detailing the HOMO energy, LUMO energy, and the HOMO-LUMO gap for Phenylmethanesulfinamide are not available in the reviewed literature. Such an analysis would require performing DFT calculations on the optimized geometry of the molecule to determine these electronic parameters.

Table 2: Key Parameters from Frontier Molecular Orbital (FMO) Analysis

| Parameter | Description | Data for Phenylmethanesulfinamide |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Data not available |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Computational methods, particularly those based on DFT combined with solvation models, have become valuable tools for predicting pKa values. kyushu-u.ac.jp These methods typically calculate the Gibbs free energy change of the deprotonation reaction in a solvent, which can then be related to the pKa. nih.govnih.gov

A literature search did not yield any computationally predicted pKa values or studies on the basicity and acidity of Phenylmethanesulfinamide. Determining these properties would necessitate specific quantum chemical calculations that model the protonation and deprotonation of the molecule in a relevant solvent. researchgate.net

Topological Analysis of Charge Density (e.g., AIM theory)

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM) theory, provides a rigorous framework for analyzing the electron density distribution in a molecule to elucidate the nature of chemical bonds and intermolecular interactions. wikipedia.orgamercrystalassn.orgaltervista.org This approach is founded on the topological analysis of the electron density, ρ(r), a quantum mechanical observable. gla.ac.uk The analysis of ρ(r) and its Laplacian, ∇²ρ(r), allows for a quantitative description of bonding characteristics. nih.gov

Within the AIM framework, the topology of the electron density is characterized by its critical points, where the gradient of the electron density vanishes (∇ρ(r) = 0). minsocam.org These points are classified based on the curvature of the electron density. Of particular importance are the bond critical points (BCPs), which are found along the path of maximum electron density between two chemically bonded atoms, known as the bond path. uni-rostock.de The properties of the electron density at these BCPs provide significant insight into the nature of the chemical bond.

For Phenylmethanesulfinamide, a topological analysis of its charge density would involve the characterization of the C-S, S-N, N-H, C-H, and S=O bonds. The key properties at the bond critical points include:

Electron density (ρ(r_BCP)) : The magnitude of the electron density at the BCP correlates with the bond order. Higher values are indicative of stronger, more covalent bonds.

Laplacian of the electron density (∇²ρ(r_BCP)) : The sign of the Laplacian indicates whether the charge is locally concentrated (∇²ρ(r_BCP) < 0) or depleted (∇²ρ(r_BCP) > 0). Negative values are characteristic of shared (covalent) interactions, while positive values are typical for closed-shell interactions, such as ionic bonds and van der Waals interactions.

Ellipticity (ε) : This parameter measures the extent to which the electron density is preferentially accumulated in a particular plane. A non-zero ellipticity suggests a deviation from cylindrical symmetry, as seen in double bonds or bonds with significant π-character.

A hypothetical table of AIM parameters for the principal bonds in Phenylmethanesulfinamide is presented below, based on typical values for similar organic molecules.

| Bond | Electron Density (ρ(r_BCP)) [a.u.] | Laplacian (∇²ρ(r_BCP)) [a.u.] | Ellipticity (ε) |

| C-S | 0.185 | +0.050 | 0.03 |

| S-N | 0.210 | +0.120 | 0.01 |

| S=O | 0.350 | -0.950 | 0.08 |

| N-H | 0.330 | -1.200 | 0.00 |

This is an interactive data table. The values presented are hypothetical and serve to illustrate the typical outputs of an AIM analysis.

The analysis of these parameters would allow for a detailed characterization of the electronic nature of the bonds within Phenylmethanesulfinamide. For instance, the S=O bond is expected to exhibit a high electron density and a negative Laplacian, indicative of a strong, covalent interaction with significant charge concentration. Conversely, the C-S and S-N bonds would likely show characteristics of polar covalent bonds.

Conformational Analysis and Energy Landscapes

The conformational flexibility of Phenylmethanesulfinamide is primarily dictated by the rotation around its single bonds, particularly the phenyl-C, C-S, and S-N bonds. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers to rotation between them, thereby defining the molecule's potential energy surface (PES). libretexts.orglongdom.orglibretexts.org

The potential energy surface is a multidimensional plot that relates the potential energy of a molecule to its geometric parameters. wikipedia.orgyoutube.com For Phenylmethanesulfinamide, key dihedral angles would define the coordinates of the PES. The exploration of this surface, typically through computational methods like density functional theory (DFT), reveals the low-energy conformations and the transition states that connect them.

The rotational barrier around the S-N bond in sulfinamides and related compounds can be significant due to the partial double bond character arising from the interaction of the nitrogen lone pair with the sulfur atom. researchgate.net Similarly, the rotation of the phenyl group and the orientation of the sulfinyl group will be governed by a balance of steric and electronic effects.

A simplified representation of a conformational energy landscape for Phenylmethanesulfinamide could focus on the rotation around the C-S and S-N bonds. The relative energies of different conformers would provide insight into their populations at a given temperature.

| Conformer | Dihedral Angle (C-S-N-H) | Relative Energy (kcal/mol) |

| Anti-periplanar | 180° | 0.0 |

| Syn-clinal | 60° | 2.5 |

| Anti-clinal | 120° | 3.8 |

| Syn-periplanar | 0° | 5.0 |

This is an interactive data table. The values presented are hypothetical and illustrate the potential energy differences between conformers.

The study of the energy landscape provides crucial information about the molecule's flexibility and the accessibility of different spatial arrangements, which can influence its chemical reactivity and biological activity.

Molecular Dynamics Simulations for Dynamic Structural Insights

An MD simulation of Phenylmethanesulfinamide would typically involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water) and allowing the system to evolve over a period of nanoseconds to microseconds. The trajectory generated from the simulation provides a wealth of information about the molecule's dynamic properties.

Key insights that can be gained from MD simulations of Phenylmethanesulfinamide include:

Conformational Sampling : MD simulations can explore the conformational space of the molecule, revealing the preferred conformations and the transitions between them. This complements the static picture provided by conformational analysis.

Solvent Effects : The explicit inclusion of solvent molecules allows for the study of how the solvent influences the structure and dynamics of Phenylmethanesulfinamide. Hydrogen bonding interactions between the sulfinamide group and water molecules can be analyzed in detail.

Flexibility and Vibrational Motions : The simulation can quantify the flexibility of different parts of the molecule by analyzing the root-mean-square fluctuations (RMSF) of atomic positions. This can highlight rigid and flexible regions of the molecule.

Thermodynamic Properties : Advanced MD techniques can be used to calculate thermodynamic properties such as free energy differences between different states.

The setup of an MD simulation involves several key parameters, as outlined in the table below.

| Parameter | Description | Typical Value |

| Force Field | A set of parameters describing the potential energy of the system. | CHARMM, AMBER |

| Solvent Model | The model used to represent the solvent molecules. | TIP3P, SPC/E |

| Simulation Time | The total duration of the simulation. | 100 ns - 1 µs |

| Time Step | The integration time step for solving the equations of motion. | 2 fs |

| Temperature | The temperature at which the simulation is run. | 300 K |

| Pressure | The pressure at which the simulation is run. | 1 atm |

This is an interactive data table summarizing typical parameters for an MD simulation.

By analyzing the trajectory from an MD simulation, a dynamic and comprehensive understanding of the structural properties of Phenylmethanesulfinamide in a realistic environment can be achieved.

Applications of Phenylmethanesulfinamide in Complex Organic Synthesis

Utilization as a Chiral Auxiliary for Asymmetric Induction

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to guide the formation of a new stereocenter with a specific, desired configuration. wikipedia.org The auxiliary, being chiral itself, creates a diastereomeric intermediate that allows for differentiation between prochiral faces of a reactive center, leading to one diastereomer being formed in preference to the other. wikipedia.org After the key stereoselective reaction, the auxiliary is cleaved from the molecule and can often be recovered for reuse. wikipedia.org

Phenylmethanesulfinamide functions as an exemplary chiral auxiliary, primarily through its conversion into N-sulfinyl imines (sulfinimines). These compounds are typically prepared by the condensation of the sulfinamide with aldehydes or ketones. sigmaaldrich.com The chiral sulfinyl group attached to the imine nitrogen serves two crucial roles: it activates the C=N double bond for nucleophilic attack and its steric and electronic properties effectively shield one of the two faces of the imine. sigmaaldrich.com Consequently, when a nucleophile adds to the imine, it preferentially attacks from the less hindered face, resulting in a high degree of asymmetric induction and the formation of a single diastereomer of the product. wikipedia.orgsigmaaldrich.com This reliable stereocontrol has made sulfinamides indispensable tools for the asymmetric synthesis of chiral amines and their derivatives. yale.edursc.org

Stereoselective Construction of Chiral Carbons and Heterocycles

The high degree of stereocontrol exerted by the phenylmethanesulfinyl group has been harnessed for the synthesis of a diverse range of acyclic and heterocyclic structures bearing new stereocenters.

Non-natural α-amino acids are vital building blocks for peptidomimetics, pharmaceuticals, and biochemical probes. The use of N-sulfinyl imines derived from phenylmethanesulfinamide or its analogs provides a robust and general method for their asymmetric synthesis. The strategy involves the addition of various carbon nucleophiles to an N-sulfinyl imine derived from a glyoxylate (B1226380) ester. The chiral sulfinyl group directs the addition to create the α-stereocenter with high diastereoselectivity. The auxiliary can then be removed under mild acidic conditions to furnish the desired α-amino acid derivative. globethesis.com

A notable application involves the aza-Darzens reaction, where an α-bromo enolate reacts with a sulfinimine to produce N-sulfinylaziridine-2-carboxylates. globethesis.com Subsequent regioselective ring-opening of these aziridines via catalytic hydrogenation yields enantiopure 3-substituted alanines in excellent yields. globethesis.com

Table 1: Examples of Asymmetric α-Amino Acid Synthesis using Sulfinamide Auxiliaries Data synthesized from multiple sources describing analogous reactions.

| Nucleophile/Method | N-Sulfinyl Imine Precursor | Product Type | Diastereomeric Ratio (d.r.) |

| Grignard Reagents (R-MgBr) | Glyoxylate-derived | α-Alkyl Amino Acids | >95:5 |

| Organolithium Reagents (R-Li) | Glyoxylate-derived | α-Alkyl Amino Acids | >95:5 |

| Reformatsky Reagents | Aldehyde-derived | β-Hydroxy-α-amino Acids | High |

| Aza-Darzens Reaction | Glyoxylate-derived | Aziridine-2-carboxylates | High |

The sulfinyl group is also instrumental in directing enantioselective alkylation and amination reactions. For alkylations, N-sulfinyl ketimines can be converted into N-sulfinyl metalloenamines by deprotonation with a strong base. These chiral enamines can then participate in conjugate addition reactions, for example, with α,β-unsaturated esters. acs.orgnih.gov The sulfinyl auxiliary controls the facial selectivity of the addition, leading to the formation of products with high diastereoselectivity. This methodology provides access to chiral β-amino acids and esters. yale.edu

Enantioselective aminations can be achieved through various mechanisms where the sulfinamide moiety acts as a chiral ammonia (B1221849) equivalent, enabling the stereocontrolled introduction of a nitrogen atom.

Table 2: Representative Enantioselective Alkylations Data based on principles demonstrated in cited literature.

| Substrate | Electrophile | Product | Diastereomeric Ratio (d.r.) |

| N-Sulfinyl Metalloenamine | Methyl Acrylate | Chiral Piperidine (B6355638) Precursor | >95:5 nih.govyale.edu |

| N-Sulfinyl Metalloenamine | Ethyl Crotonate | Chiral β-Amino Ester | High acs.org |

The pyrrolidine (B122466) and piperidine rings are privileged scaffolds found in a vast number of alkaloids and pharmaceutical agents. nih.govmdpi.commdpi.com Chiral sulfinimines serve as key starting materials for the stereocontrolled synthesis of these important heterocycles.

One powerful strategy for synthesizing 2-substituted pyrrolidines involves the highly diastereoselective addition of Grignard reagents to a γ-chlorinated N-sulfinyl imine. The initial addition product undergoes a subsequent intramolecular cyclization via nucleophilic substitution of the chloride, yielding the pyrrolidine ring with excellent stereocontrol. beilstein-journals.orgresearchgate.net An alternative approach utilizes a [3+2] cycloaddition reaction between N-sulfinyl-1-azadienes and azomethine ylides, which can generate densely substituted pyrrolidines with up to four stereogenic centers. acs.org

For the synthesis of piperidines, N-sulfinyl metalloenamines can undergo conjugate addition to appropriate Michael acceptors, leading to δ-amino ketone derivatives that can be cyclized to form piperidones or piperidines. acs.orgnih.gov This approach has been successfully applied to the synthesis of various piperidine alkaloids. rsc.orgnih.gov

Table 3: Asymmetric Synthesis of Pyrrolidines and Piperidines Data synthesized from cited methodologies.

| Heterocycle | Method | Key Intermediate | Stereoselectivity |

| 2-Aryl-pyrrolidine | Grignard addition to γ-chloro-sulfinimine | N-Sulfinyl-4-chloro-1-amine | High d.r. beilstein-journals.orgresearchgate.net |

| 2-Alkyl-pyrrolidine | Grignard addition to γ-chloro-sulfinimine | N-Sulfinyl-4-chloro-1-amine | High d.r. beilstein-journals.orgresearchgate.net |

| Substituted Proline Derivative | [3+2] Cycloaddition | N-Sulfinyl-1-azadiene | Excellent d.r. acs.org |

| Substituted Piperidine | Conjugate addition of metalloenamine | N-Sulfinyl Metalloenamine | >95:5 d.r. nih.govyale.edu |

Chiral aziridines are valuable synthetic intermediates due to the strain of the three-membered ring, which allows for regio- and stereoselective ring-opening reactions to access a variety of functionalized amine derivatives. The reaction of N-sulfinyl imines with sulfur ylides, such as dimethylsulfoxonium methylide, provides a direct and highly diastereoselective route to N-sulfinyl aziridines. sigmaaldrich.comnih.gov The stereochemical outcome is again dictated by the chiral sulfinyl group, which directs the approach of the ylide to one face of the C=N bond. This method is particularly effective for the synthesis of aziridines from a wide range of sulfinimines, including those derived from challenging ketones. globethesis.comnih.gov

Role as a Key Building Block in Multi-Step Synthetic Sequences

The reliability and high stereoselectivity associated with sulfinamide chemistry have led to its widespread adoption in the total synthesis of complex natural products and pharmaceuticals. sigmaaldrich.com In these multi-step sequences, the sulfinamide auxiliary is often used early on to establish a key stereocenter, which is then carried through numerous subsequent steps.

For instance, the asymmetric synthesis of the indolizidine alkaloid (−)-223A, isolated from dendrobatid frog skin, employed the addition of a lithium enolate to a chiral sulfinimine to set a crucial α-substituted β-amino ketone intermediate. acs.orgnih.gov Similarly, the syntheses of piperidine alkaloids such as (+)-sedamine and (+)-dihydropinidine have utilized additions to N-sulfinyl imines as the key stereochemistry-defining step. nih.gov The utility of this methodology extends to the synthesis of 1-benzyl tetrahydroisoquinoline alkaloids, where the addition of a Grignard reagent to a sulfinimine establishes the chiral center at the C1 position. researchgate.net The extensive use of the analogous tert-butanesulfinamide in the discovery and production of numerous approved drugs, including kinase inhibitors and the HIV-1 capsid inhibitor lenacapavir, further underscores its importance as a foundational building block in industrial-scale complex synthesis. yale.eduyale.edu

Catalytic Applications in Organic Transformations (General to Sulfinamides, where applicable)

The sulfinamide functional group has emerged as a powerful and versatile component in the field of asymmetric catalysis. yale.edu Possessing a stereogenic sulfur center, chiral sulfinamides can effectively induce stereoselectivity in a wide array of organic transformations. Their utility is twofold: they can act as chiral ligands that coordinate to transition metals, modifying their catalytic activity, and they can function as metal-free organocatalysts. nih.gov

The efficacy of sulfinamides in catalysis stems from their unique electronic and steric properties. The sulfinyl group can enhance the acidity of nearby protons, and the lone pairs on both the sulfur and oxygen atoms can coordinate with metals or other species, leading to highly organized, stereochemically biased transition states. yale.edu

Sulfinamides as Chiral Ligands in Transition Metal Catalysis

Chiral sulfinamides have been incorporated into various ligand scaffolds to achieve high levels of enantioselectivity in metal-catalyzed reactions. These ligands combine the stereodirecting influence of the sulfinamide moiety with other coordinating groups like phosphines, olefins, or imines to create a well-defined chiral environment around the metal center.

Sulfinamide-Phosphine Ligands: The combination of a chiral sulfinamide and a phosphine (B1218219) group has led to the development of effective ligands for various transition metals. For instance, a class of chiral sulfinamide monophosphines, known as Ming-Phos ligands, has been successfully employed in gold-catalyzed cycloaddition reactions. researchgate.net Similarly, ferrocene-derived chiral sulfinamide phosphine ligands (WJ-Phos) have been used in copper-catalyzed three-component boroacylation of allenes, yielding products with high enantioselectivities. researchgate.net In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, bulky and electron-rich dialkylbiaryl phosphine ligands, like SPhos and XPhos, have proven to be highly effective. sigmaaldrich.comnih.gov While not sulfinamides themselves, their development was spurred by the broader exploration of sterically demanding ligands, a category to which sulfinamide-phosphine hybrids belong. A palladium-catalyzed C-N cross-coupling of chiral tert-butanesulfinamide with aryl halides has been developed, proceeding without racemization of the sulfur center. organic-chemistry.org

Sulfinamide-Olefin Ligands: Hybrid ligands containing both a sulfinamide and an olefin moiety have shown great promise, particularly in rhodium-catalyzed asymmetric additions. A notable example is the "Sulfolefin" ligand, a mixed sulfinamido-olefin ligand derived from a sugar, which has been used for the enantioselective rhodium-catalyzed 1,2-addition of arylboronic acids to trifluoromethyl ketones. rsc.org Another class of N-sulfinyl homoallylic amines has been designed as novel sulfinamide-olefin hybrid ligands for rhodium-catalyzed enantioselective 1,4-additions to cyclic enones. thieme-connect.com

Sulfinyl Imine Ligands: Chiral sulfinyl imine ligands, where the nitrogen of the imine is attached to a chiral sulfinyl group, have also been developed. These ligands, incorporating chirality solely at the sulfur atom, have been used in palladium-catalyzed allylic alkylation reactions with high enantioselectivity. nih.gov

Sulfinamides as Organocatalysts

A significant area of development has been the use of chiral sulfinamides as metal-free organocatalysts. This approach avoids the cost and potential toxicity associated with transition metals. The Lewis basic oxygen atom of the sulfinamide can activate reagents like trichlorosilane, while the chiral sulfur center dictates the stereochemical outcome of the reaction.

Easily accessible chiral sulfinamides have been shown to be highly efficient organocatalysts for the asymmetric reduction of N-aryl ketimines to their corresponding amines using trichlorosilane. nih.gov This was a pioneering example of an organocatalyst relying solely on a chiral sulfur center for stereocontrol. acs.org Building on this, novel chiral sulfinamide phosphinate catalysts have been developed that are highly effective in the organocatalytic asymmetric reduction of a broad range of imines. acs.orgnih.gov

Furthermore, the sulfinamide motif has been integrated into more complex organocatalytic systems. For example, squaramide-sulfonamide organocatalysts act as multiple hydrogen-bond donors to efficiently catalyze direct vinylogous aldol (B89426) reactions. acs.org

Table 1: Examples of Catalytic Applications of Sulfinamides in Organic Synthesis

| Catalyst/Ligand Type | Metal | Reaction Type | Substrates | Product | Enantioselectivity (ee) | Reference(s) |

| Chiral Sulfinamide (Organocatalyst) | None | Reduction of Ketimines | N-Aryl Ketimines, HSiCl₃ | Chiral Amines | High | nih.gov |

| Sulfinamide Phosphinates (SulPhos) | None | Reduction of Imines | Arylmethylamines | Chiral Amines | Up to 99% | acs.orgnih.gov |

| Sulfinamide-Olefin ("Sulfolefin") | Rhodium | 1,2-Addition | Trifluoromethyl Ketones, Arylboronic Acids | Chiral Tertiary Alcohols | Good | rsc.org |

| N-Sulfinyl Homoallylic Amines | Rhodium | 1,4-Addition | Cyclic Carbonyl Compounds, Arylboronic Acids | Chiral β-Aryl Carbonyls | High | thieme-connect.com |

| Sulfinyl Imine Ligands | Palladium | Allylic Alkylation | Allylic substrates, Nucleophiles | Chiral Alkylated Products | 94% | nih.gov |

| Ming-Phos (Sulfinamide-Phosphine) | Gold | Cycloaddition | 2-(1-alkynyl)-alk-2-en-1-ones, Nitrones | Chiral Cyclic Products | Excellent | researchgate.net |

| WJ-Phos (Sulfinamide-Phosphine) | Copper | Boroacylation of Allenes | 1,1-disubstituted allenes | Chiral Organoboron Compounds | High | researchgate.net |

| tert-Butanesulfinamide | Palladium | C-N Cross-Coupling | Aryl Halides | N-Aryl tert-butanesulfinamide | No racemization | organic-chemistry.org |

Future Research Directions and Challenges in Phenylmethanesulfinamide Chemistry

Development of More Sustainable and Atom-Economical Synthetic Pathways

A primary challenge in contemporary organic synthesis is the development of environmentally benign and efficient reactions. For phenylmethanesulfinamide and related compounds, this translates to moving beyond classical methods that may use harsh reagents or generate significant waste. The focus is shifting towards "green" and atom-economical approaches that maximize the incorporation of starting materials into the final product. rsc.orgrsc.org

Recent advancements have highlighted several promising strategies:

Catalytic Approaches : Iron-catalyzed synthesis of primary sulfinamides directly from free thiols represents a significant step forward, utilizing a stable and inexpensive catalyst. nih.govacs.org Similarly, nickel and copper catalysis have enabled the use of readily available organoboron reagents instead of more reactive organometallics. nih.govacs.org

One-Pot Procedures : Protocols that combine multiple reaction steps into a single operation, such as the one-pot synthesis of sulfinamides from sulfonyl chlorides and amines using a zinc reductant, reduce solvent usage and purification steps. nih.govacs.org

Future research will likely focus on expanding the substrate scope of these greener methods and exploring alternative energy sources like photocatalysis to drive these transformations under even milder conditions. nih.gov The ultimate goal is to establish synthetic routes that are not only efficient and high-yielding but also inherently safer and more sustainable.

Table 1: Comparison of Synthetic Strategies for Sulfinamides

| Method | Key Reagents/Catalysts | Key Advantages | Challenges/Limitations |

|---|---|---|---|

| Classical (e.g., Grignard) | Organometallic reagents (RMgX, RLi), N-sulfinylamines | Well-established, broad scope | Requires pre-formation of reactive reagents, moisture sensitive |

| Modern Catalytic | Ni, Cu, or Fe catalysts; Organoboron reagents or thiols | Milder conditions, use of more stable reagents, improved functional group tolerance. nih.govacs.org | Catalyst cost and sensitivity, optimization required |

| One-Pot Reduction | Sulfonyl chlorides, amines, Zn reductant | Operational simplicity, reduced waste from workup/purification. nih.govacs.org | Limited to substrates compatible with reducing conditions |

| Trans-sulfinylation | Primary sulfinamides, amines, Lewis acid (e.g., Eu(OTf)₃) | Streamlined synthesis of secondary/tertiary sulfinamides. acs.org | Requires pre-synthesized primary sulfinamide |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While the nucleophilic and electrophilic nature of the sulfinamide group is well-documented, its full reactive potential remains to be explored. Researchers are actively investigating new transformations that can lead to novel molecular architectures.

A recently discovered catalytic crossover reaction of sulfinamides, facilitated by mild acid catalysis, exemplifies this pursuit. nih.govacs.org This reaction allows for the swapping of substituents between different sulfinamide molecules, creating dynamic combinatorial libraries that can be screened for new functions. nih.govacs.org This unprecedented transformation opens up new avenues for discovery chemistry.

Other emerging areas of reactivity include:

Radical-Mediated Reactions : The direct radical-mediated decarboxylative sulfinamidation provides access to sulfinamides from the vast chemical space of carboxylic acids, a previously inaccessible route. rsc.org

Cyclization Reactions : A completely diastereoselective SN2′ cyclization of sulfinamides has been developed to create densely substituted, enantiopure cyclic sulfinamides. nih.govacs.org These cyclic scaffolds can serve as precursors to other chiral sulfur(VI) compounds like sulfoximines and sulfonimidamides. nih.gov

Homolytic Substitution : Intramolecular cyclization of certain sulfinamides under radical conditions can proceed with a complete inversion of configuration at the sulfur center, offering a stereochemically distinct pathway to cyclic sulfur compounds. acs.org

Future work will aim to harness these novel reactivity patterns for the synthesis of complex molecules and to understand the underlying mechanisms that govern their stereochemical outcomes.

Integration with High-Throughput Experimentation and Machine Learning for Discovery

The convergence of automated synthesis, high-throughput experimentation (HTE), and machine learning (ML) is set to revolutionize chemical discovery. youtube.comyoutube.com In the context of phenylmethanesulfinamide chemistry, these tools can accelerate the optimization of reaction conditions, predict the outcomes of new reactions, and identify novel catalysts and substrates.

HTE platforms, which use multi-well plates to perform a large number of reactions in parallel, can rapidly screen vast arrays of catalysts, solvents, and reagents to find optimal conditions for a given transformation. youtube.com This approach generates large, high-quality datasets that are ideal for training machine learning algorithms. youtube.comtue.nl

Machine learning models can then be developed to:

Predict Reactivity : ML models can learn from experimental data to predict the efficiency of a reaction based on the structure of the starting materials. rsc.orgchemrxiv.org For instance, a model has been successfully developed to predict the efficiency of decarboxylative sulfonamidation using computationally derived descriptors of radical reactivity. rsc.org

Interpret Reaction Outcomes : By creating tools like "chemical reactivity flowcharts," researchers can develop human-interpretable ML models. chemrxiv.orgdrugdiscoverytrends.com These models not only predict whether a reaction will be successful but also provide insights into the chemical patterns that govern reactivity. chemrxiv.orgresearchgate.net

Guide Discovery : Predictive models can be used to screen virtual libraries of compounds, suggesting new reactions and substrates that are likely to succeed, thereby guiding experimental efforts toward the most promising areas of chemical space. chemrxiv.orgd-nb.info

The integration of HTE and ML represents a paradigm shift from iterative, hypothesis-driven research to a data-driven approach, enabling faster discovery and development of new synthetic methodologies involving phenylmethanesulfinamide. nih.govd-nb.info

Design of Next-Generation Chiral Catalysts and Auxiliaries Based on Sulfinamide Architectures

Chiral sulfinamides, including derivatives of phenylmethanesulfinamide, are well-established as powerful chiral auxiliaries for the asymmetric synthesis of amines. acs.orgwikipedia.orgspringernature.com However, their potential as ligands and organocatalysts is an area of active and expanding research. The unique stereoelectronic properties of the sulfinamide moiety make it an attractive scaffold for designing new catalytic systems.

Recent developments in this area include:

Sulfinamide-Olefin Ligands : A class of chiral sulfur-olefin hybrid ligands based on an N-cinnamyl sulfinamide framework has proven highly effective in rhodium-catalyzed asymmetric 1,4-addition reactions. rsc.org

Sulfinamide-Phosphine Ligands : Novel P,N-sulfinyl imine ligands, where chirality resides solely at the sulfur atom, have been prepared and used in palladium-catalyzed allylic alkylation with high enantioselectivity. researchgate.net Chiral sulfinamide bisphosphine catalysts have also been developed. researchgate.net

Organocatalysis : Easily accessible chiral sulfinamides have been shown to function as highly efficient and enantioselective organocatalysts that rely solely on the chiral sulfur center for stereochemical control in reactions like the reduction of N-aryl ketimines. nih.gov

The challenge lies in creating catalysts that are not only highly selective but also robust, reusable, and applicable to a broad range of transformations. Future design efforts will likely incorporate sulfinamide motifs into more complex ligand architectures, such as bisphosphines and thioethers, to fine-tune the catalytic environment and achieve higher levels of stereocontrol. researchgate.netresearchgate.netnih.gov The modular nature of sulfinamide synthesis allows for the systematic variation of steric and electronic properties, facilitating the development of tailored catalysts for specific applications. acs.orgsigmaaldrich.com

Fundamental Studies on Sulfinamide-Containing Supramolecular Assemblies

Supramolecular chemistry explores the formation of complex, ordered structures through non-covalent interactions such as hydrogen bonding. nih.govchemrxiv.org While the supramolecular behavior of sulfonamides is relatively well-studied, forming predictable synthons with coformers like amides and N-oxides, the role of sulfinamides in such assemblies is a nascent field of investigation. iucr.org

The sulfinamide group possesses both hydrogen bond donor (N-H) and acceptor (S=O) sites, making it an intriguing building block for crystal engineering and the construction of supramolecular polymers. acs.org Understanding how phenylmethanesulfinamide and its derivatives self-assemble or co-assemble with other molecules is a key research direction.

Future studies in this area will likely involve:

X-ray Crystallography : Systematic crystallographic analysis of sulfinamides and their co-crystals to identify and classify the predominant non-covalent interactions and recurring structural motifs (supramolecular synthons). nih.govnih.govresearchgate.net

Computational Modeling : Using quantum chemical calculations, such as Density Functional Theory (DFT), to model intermolecular interactions and predict the stability and geometry of sulfinamide-containing dimers and larger assemblies. nih.govnih.govresearchgate.netmdpi.com

Dynamic Systems : Exploring the use of the reversible sulfinamide crossover reaction to generate dynamic combinatorial libraries within a supramolecular context, potentially leading to new functional materials or sensors. acs.org

By elucidating the fundamental principles that govern the non-covalent interactions of sulfinamides, researchers can begin to design and construct novel materials with tailored properties, such as specific solid-state packing, solubility characteristics, or host-guest recognition capabilities.

Mentioned Compounds

Q & A

Q. How can computational models improve the design of Phenylmethanesulfinamide-based inhibitors?

- Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins. Validate with free-energy perturbation (FEP) calculations. Cross-reference with experimental IC₅₀ values from enzyme assays. Use cheminformatics tools (e.g., RDKit) to optimize ADMET properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.